

In-Depth Technical Guide: 3-chloro-N-cyclohexylpropanamide

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Compound of Interest

Compound Name:	3-chloro-N-cyclohexylpropanamide
Cat. No.:	B1624415

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthesis of **3-chloro-N-cyclohexylpropanamide**. Due to a notable absence of published experimental data, this document combines available database information with theoretical predictions to serve as a foundational resource. It is intended to inform researchers, scientists, and professionals in drug development about the known characteristics of this compound and to highlight areas where further investigation is required. This guide also explores the biological activities of structurally related compounds to suggest potential avenues for future pharmacological research into **3-chloro-N-cyclohexylpropanamide**.

Introduction

3-chloro-N-cyclohexylpropanamide is a chemical compound featuring a chlorinated propyl group linked to a cyclohexyl moiety via an amide bond. While commercially available for research purposes, there is a significant lack of in-depth scientific literature detailing its synthesis, structural characterization, and biological activity. This guide aims to consolidate the existing information and provide a theoretical framework for its molecular structure and properties.

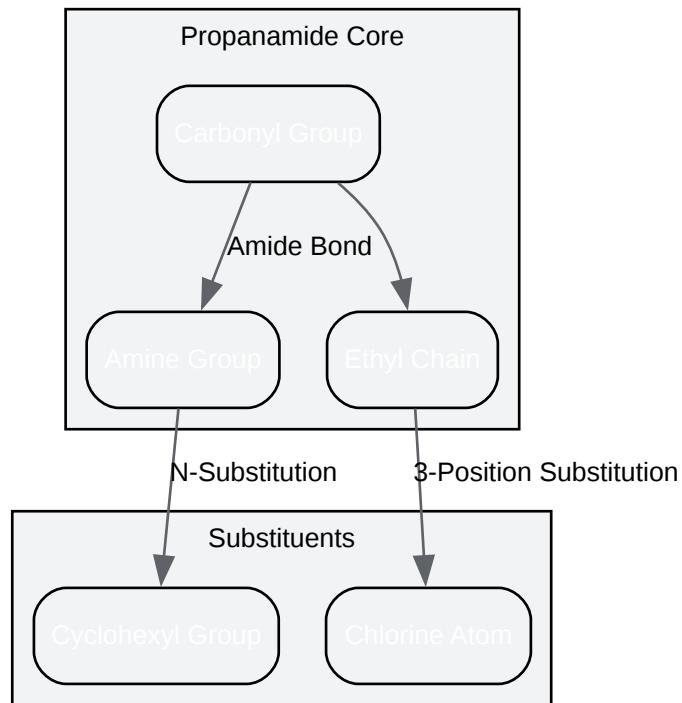
Molecular Structure and Identification

The molecular structure of **3-chloro-N-cyclohexylpropanamide** is defined by its IUPAC name and can be represented by various chemical identifiers.

Table 1: Chemical Identifiers for **3-chloro-N-cyclohexylpropanamide**

Identifier	Value
IUPAC Name	3-chloro-N-cyclohexylpropanamide[1]
CAS Number	61872-76-2[1]
Molecular Formula	C ₉ H ₁₆ ClNO[1]
SMILES	C1CCC(CC1)NC(=O)CCCl[1]

Logical Relationship of Structural Components



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Caption: Logical diagram illustrating the core propanamide structure and its substituents.

Physicochemical Properties

The physicochemical properties of **3-chloro-N-cyclohexylpropanamide** have been primarily derived from computational models and data provided by chemical suppliers.

Table 2: Physicochemical Properties of **3-chloro-N-cyclohexylpropanamide**

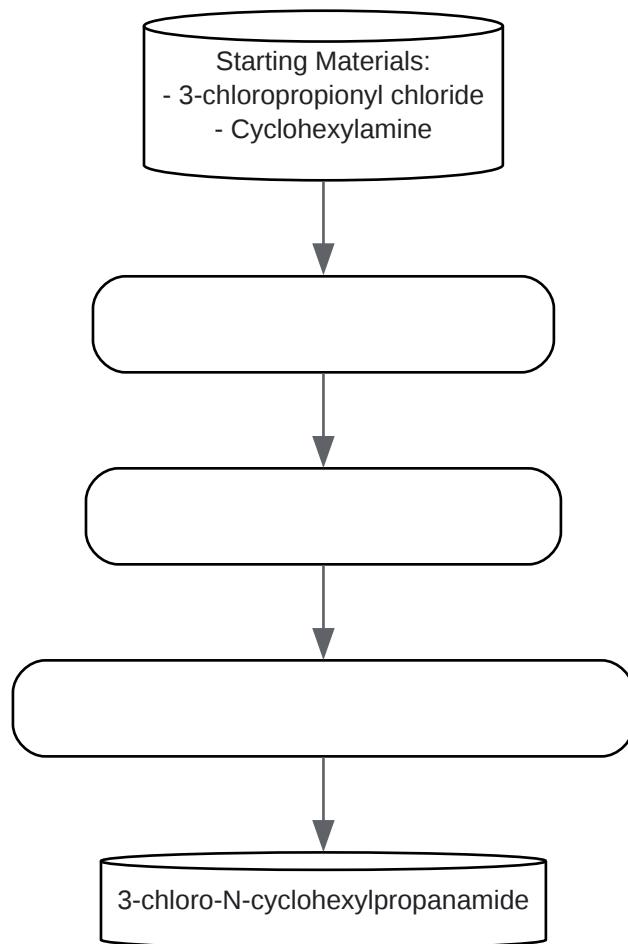
Property	Value	Source
Molecular Weight	189.68 g/mol	PubChem
XLogP3	1.9	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	189.0920418 Da	PubChem
Topological Polar Surface Area	29.1 Å ²	PubChem

Note: These properties are computationally derived and have not been experimentally verified in peer-reviewed literature.

Experimental Protocols

A thorough search of scientific literature did not yield any specific experimental protocols for the synthesis or structural characterization of **3-chloro-N-cyclohexylpropanamide**. The following represents a plausible, generalized synthesis protocol based on standard organic chemistry principles.

Proposed Synthesis Workflow



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Caption: A generalized workflow for the proposed synthesis of **3-chloro-N-cyclohexylpropanamide**.

Detailed Proposed Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve cyclohexylamine in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).
- Addition of Acyl Chloride: Cool the solution in an ice bath. Slowly add an equimolar amount of 3-chloropropionyl chloride to the stirred solution. An organic base, such as triethylamine or pyridine, may be added to neutralize the HCl byproduct.

- Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a dilute aqueous base solution (e.g., saturated NaHCO₃), and brine.
- Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
- Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Note: This is a theoretical protocol and would require optimization for actual laboratory implementation.

Structural Analysis

No experimental structural data, such as from X-ray crystallography or NMR spectroscopy, for **3-chloro-N-cyclohexylpropanamide** is available in the public domain.

Table 3: Predicted Bond Lengths and Angles (Computational)

Parameter	Predicted Value
C=O Bond Length	~1.23 Å
C-N (Amide) Bond Length	~1.33 Å
N-C (Cyclohexyl) Bond Length	~1.47 Å
C-Cl Bond Length	~1.78 Å
O=C-N Bond Angle	~122°
C-N-C Bond Angle	~122°

Note: These values are based on standard bond lengths and angles for similar functional groups and should be considered estimates. Experimental determination is necessary for accurate structural parameters.

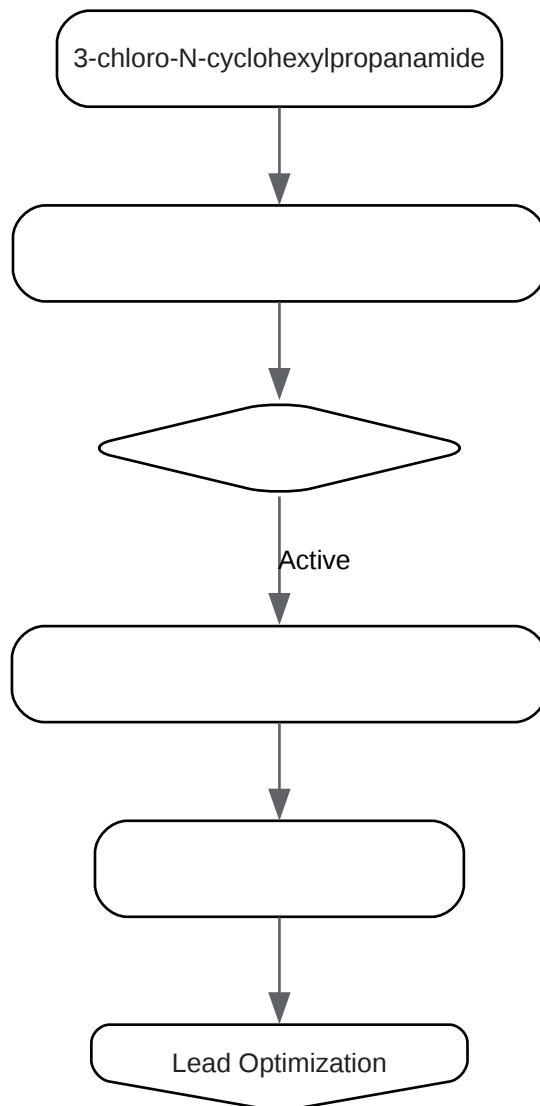
Biological Activity and Signaling Pathways

There is no published research on the biological activity, pharmacological effects, or mechanism of action of **3-chloro-N-cyclohexylpropanamide**. However, the activities of structurally related compounds can provide insights into potential areas of investigation.

- N-substituted chloro-amides have been explored for various biological activities, including antibacterial and antimalarial properties.
- Cyclohexyl amides have been investigated as novel bacterial topoisomerase inhibitors.

Given these precedents, it is plausible that **3-chloro-N-cyclohexylpropanamide** could be screened for similar activities.

Proposed Initial Biological Screening Workflow



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References

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